

Application Notes and Protocols: 4-Ethyl-2,4-dimethylhexane in Surrogate Fuel Mixtures

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Compound of Interest

Compound Name: 4-Ethyl-2,4-dimethylhexane

Cat. No.: B12654297

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Introduction

Surrogate fuels are mixtures of a limited number of well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like gasoline, diesel, and jet fuel. The use of surrogates facilitates fundamental combustion research and the development of predictive models for engine performance and emissions. Highly branched alkanes are a critical component of real fuels, significantly influencing their ignition and combustion characteristics. **4-Ethyl-2,4-dimethylhexane** (C₁₀H₂₂) is a branched decane isomer that can be considered as a potential component in surrogate fuel mixtures to represent the branched paraffinic fraction of target fuels.^{[1][2]}

These application notes provide an overview of the potential role of **4-ethyl-2,4-dimethylhexane** in surrogate fuel formulations and outline relevant experimental protocols for its characterization. Due to a lack of specific experimental data for **4-ethyl-2,4-dimethylhexane** in the public domain, the protocols and data presented are based on established methodologies for testing surrogate fuel components, particularly other C₁₀-C₁₂ branched alkanes.

Physicochemical Properties

A summary of the key physicochemical properties of **4-ethyl-2,4-dimethylhexane** is provided below. These properties are essential for computational fluid dynamics (CFD) simulations and

for understanding its behavior in spray and combustion processes.

Property	Value	Reference
Molecular Formula	C10H22	[3][4]
Molecular Weight	142.28 g/mol	[3][4]
CAS Number	52897-03-7	[3][4]
Boiling Point	161.1 °C	PubChem
Density	0.757 g/cm ³ (estimated)	PubChem

Role in Surrogate Fuel Mixtures

Highly branched alkanes like **4-ethyl-2,4-dimethylhexane** are included in surrogate fuel formulations to match the target fuel's:

- **Octane Number:** Branched alkanes generally have higher research octane numbers (RON) and motor octane numbers (MON) than their straight-chain counterparts, contributing to anti-knock quality.
- **Ignition Delay Time (IDT):** The complex structure of branched alkanes influences the low- and high-temperature oxidation pathways, affecting the ignition delay characteristics of the fuel.
- **Laminar Flame Speed:** The flame propagation characteristics of a fuel are influenced by its molecular structure.
- **Energy Density:** The heating value of the surrogate should match that of the target fuel.

The selection of **4-ethyl-2,4-dimethylhexane** would be part of a broader strategy to create a surrogate that accurately represents the combustion behavior of a specific real fuel under various engine operating conditions.[5][6]

Experimental Protocols

The following are detailed experimental protocols commonly used to characterize and validate the performance of surrogate fuel components.

Ignition Delay Time Measurement

Objective: To determine the autoignition characteristics of a surrogate fuel mixture containing **4-ethyl-2,4-dimethylhexane** under engine-relevant conditions.

Apparatus: Shock Tube or Rapid Compression Machine (RCM).^{[7][8]}

Methodology:

- **Mixture Preparation:** Prepare a homogeneous mixture of the surrogate fuel (containing a known mole fraction of **4-ethyl-2,4-dimethylhexane**), an oxidizer (typically synthetic air), and a diluent (e.g., nitrogen or argon) in a mixing tank. The equivalence ratio (Φ) of the mixture is a key experimental parameter.
- **Shock Tube Operation:**
 - The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.
 - The driven section is filled with the prepared fuel/air mixture to a specific initial pressure.
 - The driver section is filled with a high-pressure driver gas (e.g., helium).
 - The diaphragm is ruptured, generating a shock wave that propagates through the fuel/air mixture, rapidly compressing and heating it.
 - The ignition delay time is measured as the time interval between the passage of the reflected shock wave and the onset of ignition, which is typically detected by a sharp rise in pressure or the emission of light from electronically excited radicals (e.g., OH*).
- **Rapid Compression Machine Operation:**
 - A piston rapidly compresses the fuel/air mixture in a combustion chamber.

- The pressure and temperature of the mixture are monitored throughout the compression and ignition process.
- The ignition delay time is the time from the end of compression to the maximum rate of pressure rise.[7]
- Data Analysis: Repeat the experiment over a range of temperatures, pressures, and equivalence ratios to generate a comprehensive dataset of ignition delay times.

Laminar Flame Speed Measurement

Objective: To measure the fundamental flame propagation speed of a premixed flame of the surrogate fuel and air.

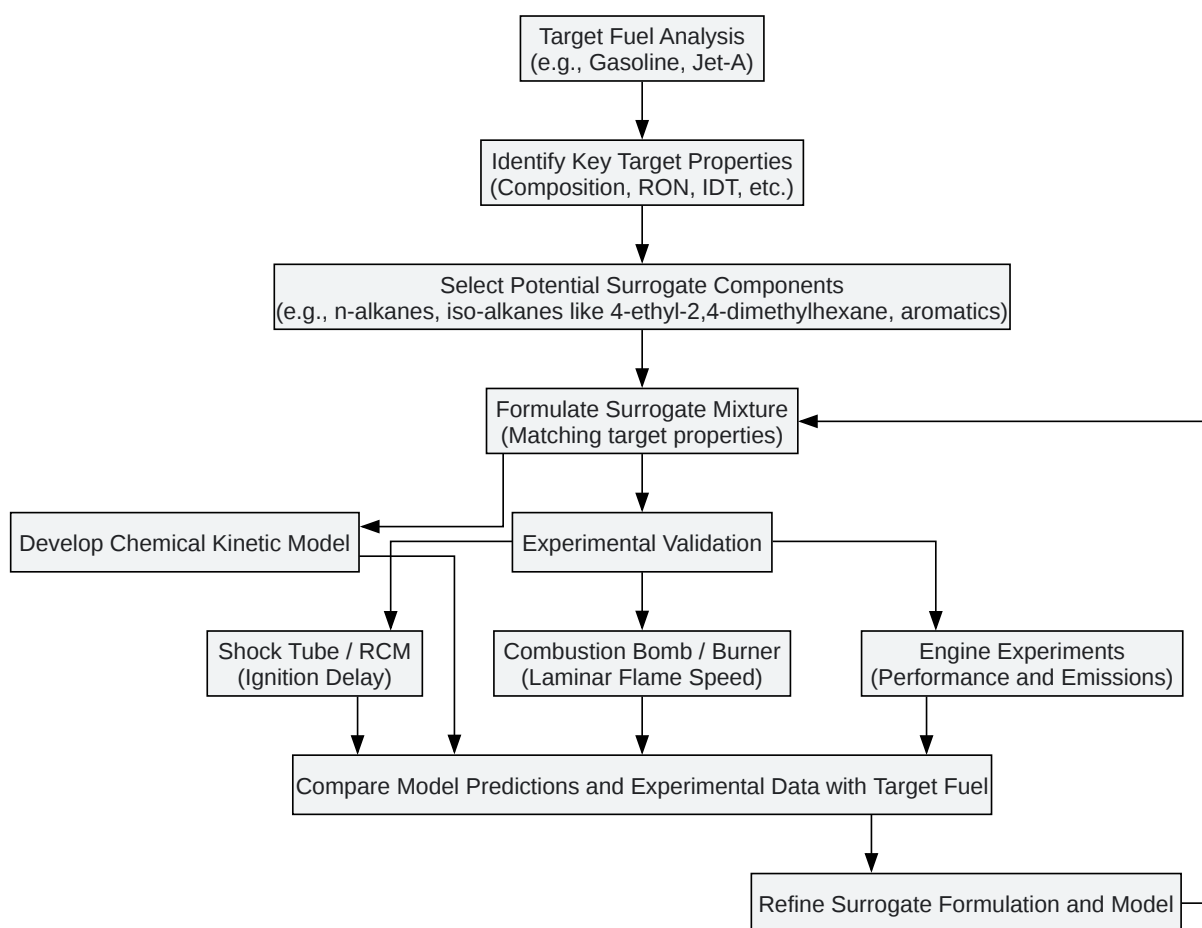
Apparatus: Constant Volume Combustion Chamber or Counterflow Burner.

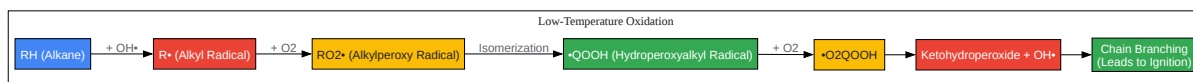
Methodology (Constant Volume Combustion Chamber):

- Mixture Preparation: A premixed fuel/air mixture is introduced into a spherical or cylindrical constant volume vessel at a known initial temperature and pressure.
- Ignition: The mixture is ignited at the center of the vessel by a spark.
- Flame Propagation Recording: The outwardly propagating spherical flame is recorded using a high-speed camera with a schlieren imaging system.
- Data Analysis:
 - The flame radius is measured as a function of time from the recorded images.
 - The stretched flame speed is calculated from the rate of change of the flame radius.
 - The unstretched laminar flame speed is determined by extrapolating the stretched flame speed to zero stretch rate.
 - This process is repeated for various equivalence ratios.

Logical Workflow for Surrogate Fuel Development and Validation

The following diagram illustrates the general workflow for developing and validating a surrogate fuel mixture that could include a component like **4-ethyl-2,4-dimethylhexane**.





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